(R)-4-(Trifluoromethyl)phenylalanine t-butyl ester
Overview
Description
“®-4-(Trifluoromethyl)phenylalanine t-butyl ester” is a chemical compound that is a derivative of phenylalanine . It is used in peptide synthesis . The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations .
Synthesis Analysis
The synthesis of “®-4-(Trifluoromethyl)phenylalanine t-butyl ester” can be achieved through Steglich Esterification . This is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters because t-BuOH tends to form carbocations and isobutene after a subsequent elimination under the conditions employed in the Fischer Esterification .Chemical Reactions Analysis
The Steglich Esterification is a key reaction involved in the formation of this compound . This reaction allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .Mechanism of Action
The mechanism of action for the formation of this compound involves the Steglich Esterification . DCC (dicyclohexylcarbodiimide) and the carboxylic acid are able to form an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may now add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .
Future Directions
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2/c1-13(2,3)20-12(19)11(18)8-9-4-6-10(7-5-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZQKEMVKKJESH-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660527 | |
Record name | tert-Butyl 4-(trifluoromethyl)-D-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052168-10-1 | |
Record name | tert-Butyl 4-(trifluoromethyl)-D-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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